molecular formula C12H12N2O2S2 B1348967 Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 7202-71-3

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B1348967
CAS RN: 7202-71-3
M. Wt: 280.4 g/mol
InChI Key: BBGRRZHUVITJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S2 . It is used for research purposes. The IUPAC name of this compound is ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its IUPAC name and InChI code. The InChI code is 1S/C14H17N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7,20H,4,15H2,1-3H3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.43 . It is stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many pharmaceutical drugs and their diverse range of biological activities .

Antimicrobial Activity

The compound has potential use in the development of antimicrobial agents. Its structural moiety can be incorporated into new molecules that exhibit activity against a range of microbial pathogens .

Pharmaceutical Drug Development

This compound’s core structure is similar to that found in many drugs. It can be used as a building block in the synthesis of pharmaceuticals that target a variety of diseases, including infectious diseases .

Biological Activity Studies

The thiazole ring present in the compound is known for its biological significance. Researchers can use this compound to study various biological activities such as antibacterial, antifungal, and antiviral properties .

Chemical Synthesis Research

The compound serves as a versatile reagent in chemical synthesis, aiding in the creation of complex molecules through reactions like cycloadditions or as a precursor for nitrilimines .

properties

IUPAC Name

ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRRZHUVITJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222306
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

CAS RN

7202-71-3
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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